![molecular formula C17H34O3 B084097 17-Hydroxyheptadecanoic acid CAS No. 13099-34-8](/img/structure/B84097.png)
17-Hydroxyheptadecanoic acid
Overview
Description
17-Hydroxy Heptadecanoic Acid is an organic compound with the molecular formula C17H34O3. It is a hydroxy fatty acid, specifically a hydroxylated derivative of heptadecanoic acid. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the 17th carbon of the heptadecanoic acid chain. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17-Hydroxy Heptadecanoic Acid can be synthesized through an acid-catalyzed hydroxylation reaction. One common method involves the use of sulfuric acid as a catalyst to hydroxylate heptadecane. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: In an industrial setting, the production of 17-Hydroxy Heptadecanoic Acid may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxy Heptadecanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 17-keto heptadecanoic acid or 17-carboxy heptadecanoic acid.
Reduction: Formation of 17-hydroxy heptadecanol.
Substitution: Formation of 17-halogenated heptadecanoic acids
Scientific Research Applications
Mechanism of Action
The mechanism of action of 17-Hydroxy Heptadecanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase.
Pathways: It influences signaling pathways related to lipid metabolism, inflammation, and cell proliferation.
Comparison with Similar Compounds
Heptadecanoic Acid: A non-hydroxylated fatty acid with similar chain length but lacking the hydroxyl group.
17-Keto Heptadecanoic Acid: An oxidized derivative with a ketone group at the 17th position.
17-Carboxy Heptadecanoic Acid: An oxidized derivative with a carboxyl group at the 17th position.
Uniqueness: 17-Hydroxy Heptadecanoic Acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the hydroxyl group plays a critical role in its biological activity, influencing its interactions with enzymes and signaling pathways .
Biological Activity
17-Hydroxyheptadecanoic acid (17-OH-HA) is a hydroxylated fatty acid that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, is part of a broader category of odd-chain fatty acids (OCFAs) and has been studied for various health-related implications, including its metabolic roles and potential therapeutic applications.
This compound has the molecular formula and is known for its hydroxyl group at the 17th carbon position. This structural feature influences its solubility, reactivity, and biological interactions.
Metabolic Function
Research indicates that odd-chain fatty acids like 17-OH-HA play significant roles in cellular metabolism. They are less preferred substrates for β-oxidation compared to even-chain fatty acids, which can lead to unique metabolic pathways. Specifically, 17-OH-HA can be converted into propionyl-CoA, an important intermediate that enters the citric acid cycle, suggesting potential benefits in energy metabolism and mitochondrial function .
Cytotoxicity and Antimicrobial Activity
In vitro studies have demonstrated that 17-OH-HA exhibits cytotoxic properties against various cell lines. For instance, it has shown selective cytotoxicity against WI38 human fibroblasts, indicating its potential as an anti-cancer agent . Furthermore, extracts containing 17-OH-HA have displayed significant antimicrobial activity against Gram-positive bacteria, with minimal hemolytic effects on red blood cells, suggesting a favorable safety profile for therapeutic applications .
Neuroprotective Effects
Emerging evidence suggests that 17-OH-HA may confer neuroprotective benefits. In animal models of ischemic stroke, compounds related to 17-OH-HA have been shown to maintain mitochondrial function and improve metabolic parameters such as glucose tolerance . This indicates a potential role in neurodegenerative disease prevention or treatment.
Case Study 1: Cardiovascular Health
A study involving dietary intake of odd-chain fatty acids revealed a robust inverse association between plasma levels of 15:0 and 17:0 (including 17-OH-HA) with cardiovascular disease (CVD) and type 2 diabetes (T2D) risk across various populations. This suggests that increased consumption of these fatty acids may correlate with lower incidences of these conditions .
Case Study 2: Cancer Research
In another investigation focusing on the cytotoxic effects of fatty acids on cancer cell lines, researchers found that 17-OH-HA exhibited significant anti-proliferative effects against several cancer types. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₇H₃₄O₃ |
IC50 against WI38 fibroblasts | Varies (specific studies needed) |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Neuroprotective Effects | Improved mitochondrial function in stroke models |
Properties
IUPAC Name |
17-hydroxyheptadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRQMZPLCYCFPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCO)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401791 | |
Record name | 17-hydroxyheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13099-34-8 | |
Record name | 17-hydroxyheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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